Bis-Mal-PEG3

Descripción general

Descripción

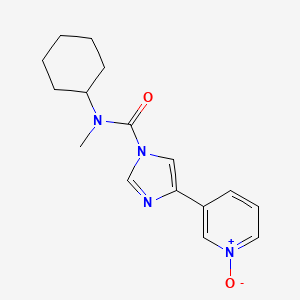

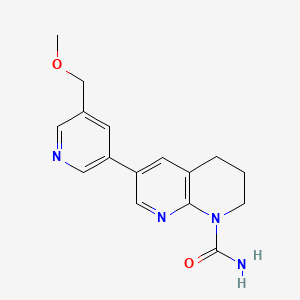

Bis-Mal-PEG3 is a non-cleavable linker for bio-conjugation that contains two Maleimides groups linked through a linear PEG chain . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Molecular Structure Analysis

The molecular formula of Bis-Mal-PEG3 is C22H30N4O9 . It has a molecular weight of 494.5 g/mol . The structure includes two maleimide groups linked through a linear PEG chain .Physical And Chemical Properties Analysis

Bis-Mal-PEG3 has a molecular weight of 494.5 g/mol . Its molecular formula is C22H30N4O9 . The compound has a topological polar surface area of 161 Ų . It has a rotatable bond count of 18 . The compound has a complexity of 752 .Aplicaciones Científicas De Investigación

1. Biomedical Research and Therapeutics

Bis(maleidophenyl)-PEG2000, also known as Bis-Mal-PEG2000, has been extensively used in biomedical research, particularly in the modification of hemoglobin (Hb). It's a bifunctional protein cross-linker targeted to sulfhydryl groups, introducing intra-tetrameric cross-links into oxy-HbA. This modification has been shown to have only a limited influence on the oxygen affinity and cooperativity of HbA. However, it significantly reduces the Bohr effect, which is the oxygen-binding affinity of hemoglobin in response to changes in pH. Interestingly, this cross-bridging retains the sensitivity of HbA to allosteric effectors such as 2,3-diphosphoglycerate, IHP, and chloride, although to a lesser degree compared to unmodified HbA. Due to its oxy-conformational specificity and limited influence on oxygen affinity, Bis-Mal-PEG2000 is seen as a promising candidate for stabilizing new designer low oxygen affinity hemoglobins, which are generated through recombinant DNA technology for applications as hemoglobin-based therapeutics (Manjula et al., 2000).

2. Biochemical Analysis and Quality Control

In the realm of biochemical analysis and quality control, Bis-Mal-PEG has been a focus in the separation and detection processes, particularly in the context of protein PEGylation. A significant challenge has been the chromatographic separation and detection of low-level bis-Mal-PEG in mono-Mal-PEG, due to the polydispersity of the analytes and the minor difference between the desired mono-Mal-PEG and the bis-Mal-PEG impurity. A study by Tang et al. (2012) detailed a methodology using reversed-phase high-pressure liquid chromatography (HPLC) with UV detection to successfully resolve this issue. The developed method conditions were specific, accurate, and sensitive, marking a critical advancement in the quality assessment of mono-Mal-PEG as a raw material for protein PEGylation (Tang et al., 2012).

3. Nanotechnology and Material Science

In nanotechnology and material science, the structural attributes of Bis-Mal-PEG have been exploited for various applications. A study investigated the design and synthesis of PEG-based ligands with multidentate anchoring groups to test their ability to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme buffer conditions. The ligands, made of a PEG segment appended with two thioctic acid or two dihydrolipoic acid anchoring groups, showed remarkable long-term colloidal stability under extreme pH conditions and in the presence of high salt concentrations. This breakthrough opens up possibilities for using these stable probes in a variety of bio-related studies where resistance to degradation under extreme conditions is highly desirable (Stewart et al., 2010).

Mecanismo De Acción

Target of Action

Bis-Mal-PEG3 is a PEG-based PROTAC linker . It is a short, homobifunctional, crosslinking reagent that links two molecules together . The primary targets of Bis-Mal-PEG3 are molecules with sulfhydryl (—SH) groups, such as peptides and proteins .

Mode of Action

Bis-Mal-PEG3 interacts with its targets via the thiol-maleimide reaction, also known as the thiol-Michael addition . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

Peg-based compounds like bis-mal-peg3 are generally known for their enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Bis-Mal-PEG3’s action largely depend on the specific proteins it targets. By linking two molecules together, Bis-Mal-PEG3 can influence the function of these molecules and potentially alter cellular processes .

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O9/c27-17(5-9-25-19(29)1-2-20(25)30)23-7-11-33-13-15-35-16-14-34-12-8-24-18(28)6-10-26-21(31)3-4-22(26)32/h1-4H,5-16H2,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEOJIBJOGJZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-Mal-PEG3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)